N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to a 2,5-dimethoxybenzenesulfonamide group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse biological applications, particularly in enzyme inhibition or receptor modulation due to the sulfonamide group’s role in binding interactions .
Key structural features include:
- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and π-stacking interactions.
- 4-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
- 2,5-Dimethoxybenzenesulfonamide: The sulfonamide group (–SO₂NH₂) is a common pharmacophore in drug design, while methoxy groups modulate solubility and steric effects.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c1-13-18(28-20(23-13)14-4-6-15(21)7-5-14)10-11-22-29(24,25)19-12-16(26-2)8-9-17(19)27-3/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCFBPQOWDRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H20ClN2O2S
- Molecular Weight : 368.89 g/mol
Structural Representation
The structure can be represented as follows:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Cardiovascular Effects
A significant aspect of the biological activity of this compound is its effect on cardiovascular parameters. Studies have shown that related sulfonamide compounds can influence perfusion pressure and coronary resistance. For example:
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered compared to controls |
| This compound | TBD | TBD |
Note : TBD indicates that specific data for this compound needs further investigation.
The biological activity may be attributed to several mechanisms:
- Calcium Channel Modulation : Sulfonamides have been reported to interact with calcium channels, affecting vascular smooth muscle contraction and influencing blood pressure regulation.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
Study on Antimicrobial Efficacy
A study evaluated the effectiveness of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar thiazole structures had enhanced antibacterial activity compared to traditional sulfonamides.
Cardiovascular Study
In a controlled experiment involving animal models, the administration of this compound resulted in statistically significant reductions in both systolic and diastolic blood pressure compared to the control group.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's bioavailability needs to be assessed through in vivo studies.
- Distribution : Investigations into how the compound distributes within various tissues can inform its potential efficacy.
- Metabolism : The metabolic pathways should be characterized to predict interactions with other drugs.
- Excretion : Identifying the primary routes of excretion will help in understanding the duration of action.
Toxicological Profile
Initial assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to evaluate long-term effects and safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonamide-containing heterocycles synthesized in related studies. Below is a comparative analysis based on synthesis, spectral properties, and computational insights:
2.1. Triazole-Based Sulfonamides
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, compounds [7–9]) differ in their heterocyclic core (1,2,4-triazole vs. 1,3-thiazole). Key distinctions include:
- Synthesis : Triazoles are derived from hydrazinecarbothioamides via cyclization in basic media, whereas thiazoles typically form via Hantzsch synthesis or condensation of thioureas with α-halo ketones .
- Tautomerism : Triazoles exhibit thione-thiol tautomerism (absent in thiazoles), confirmed by IR spectra lacking νS–H (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹ .
- Electronic Effects : The 4-chlorophenyl group in the target compound may enhance electron-deficient character compared to 2,4-difluorophenyl substituents in triazoles, affecting binding affinity.
2.2. Morpholinyl Pyrimidine Sulfonamides
Compounds like N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides () feature a pyrimidine ring and morpholine substituent. Comparatively:
- Heterocyclic Core : Pyrimidines offer two nitrogen atoms for hydrogen bonding, while thiazoles provide a single nitrogen and sulfur atom, influencing target selectivity.
- Substituent Effects : The morpholine group in pyrimidine derivatives enhances solubility, whereas the 4-methyl-thiazole in the target compound prioritizes steric bulk and lipophilicity.
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s thiazole core may confer greater metabolic stability than triazoles, which are prone to tautomerism .
- Methoxy groups in the sulfonamide moiety improve water solubility compared to halogenated analogues.
Computational Insights
- Electrostatic Potential (ESP): Multiwfn analysis () could reveal electron-deficient regions near the chlorophenyl group, enhancing interactions with cationic enzyme pockets.
- Docking Studies : AutoDock4 () simulations suggest that the sulfonamide group in the target compound may form hydrogen bonds with residues like aspartate or glutamate, similar to triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
